1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is an organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 3-methylphenylmethyl group and a phenyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl chloride with 2-phenyl-1,3-diaminobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives:
Similar Compounds:
Uniqueness: The presence of the 3-methylphenylmethyl group in 1-[(3-METHYLPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other benzodiazole derivatives and potentially more suitable for specific applications.
Properties
Molecular Formula |
C21H18N2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C21H18N2/c1-16-8-7-9-17(14-16)15-23-20-13-6-5-12-19(20)22-21(23)18-10-3-2-4-11-18/h2-14H,15H2,1H3 |
InChI Key |
ICZJHIXDBXWXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.